molecular formula C8H6BrClO B1340078 3-(Bromomethyl)benzoyl chloride CAS No. 54267-06-0

3-(Bromomethyl)benzoyl chloride

Cat. No. B1340078
CAS RN: 54267-06-0
M. Wt: 233.49 g/mol
InChI Key: ZXXKDSMIGAOBGJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6BrClO . It is a derivative of benzoyl chloride, where a bromomethyl group (-CH2Br) is attached to the benzene ring .


Synthesis Analysis

The synthesis of 3-(Bromomethyl)benzoyl chloride can be achieved through several methods. One common method involves the reaction of benzyl alcohol with hydrochloric acid . Another method involves the free radical chlorination of toluene using trichloroisocyanuric acid . A third method involves the oxidation of benzyl chloride .


Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)benzoyl chloride consists of a benzene ring attached to a bromomethyl group and a carbonyl chloride group . The molecular weight of this compound is 233.49000 .


Chemical Reactions Analysis

3-(Bromomethyl)benzoyl chloride can undergo various types of reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring affects the stability of radicals and carbocations, influencing the rate and outcome of these reactions .

Scientific Research Applications

Polymer Synthesis

A significant application of 3-(Bromomethyl)benzoyl chloride is in the synthesis of block copolymers through polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. For instance, Öztürk et al. (2020) utilized 4-bromomethyl benzoyl chloride in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via RAFT polymerization, demonstrating the compound's utility in creating well-defined polymer architectures (Öztürk et al., 2020).

Organic Synthesis

In organic synthesis, 3-(Bromomethyl)benzoyl chloride serves as a reagent in various synthesis processes. Yasukawa et al. (2002) reported its use in iridium-catalyzed reactions with internal alkynes to produce substituted naphthalenes and anthracenes, highlighting its role in forming complex aromatic compounds through decarbonylation (Yasukawa et al., 2002).

Antimicrobial Applications

Modification of ethylene acrylic acid film with benzoyl chloride, closely related to 3-(Bromomethyl)benzoyl chloride, showcases its antimicrobial properties. This modification aims to control microbial contamination in food packaging, where benzoyl chloride is incorporated into a polymer matrix to inhibit the growth of fungi such as Penicillium sp. and Aspergillus sp. (Matche et al., 2006).

Synthesis of Benzoyl Peroxide

Another application is in the synthesis of benzoyl peroxide, a compound used as a bleaching agent and polymerization initiator. Her et al. (2014) demonstrated a three-step synthesis process from bromobenzene, involving a Grignard reaction and nucleophilic acyl substitution, ultimately using an acid chloride precursor similar to 3-(Bromomethyl)benzoyl chloride (Her et al., 2014).

Drug Intermediate Synthesis

In the context of pharmaceuticals, Zhou Xiao-rui (2006) discussed the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, through a process that includes bromination and chlorination steps, indicating the utility of bromo and chloro benzoyl compounds in drug synthesis (Zhou Xiao-rui, 2006).

Safety And Hazards

3-(Bromomethyl)benzoyl chloride is a hazardous chemical. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-(bromomethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXKDSMIGAOBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560693
Record name 3-(Bromomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)benzoyl chloride

CAS RN

54267-06-0
Record name 3-(Bromomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

a solution of 12 g of m-bromomethylbenzoic acid 10.62 g of oxalyl chloride, 100 ml of dichloromethane and 5 drops of dimethylformamide was allowed to stand 48 hours and then evaporated. Hexane and ether were added, the mixture evaporated and the residue distilled on a Kugelroher, giving 12.5 g of m-bromomethylbenzoyl chloride as a yellow liquid.
Quantity
12 g
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100 mL
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